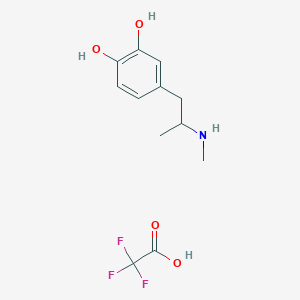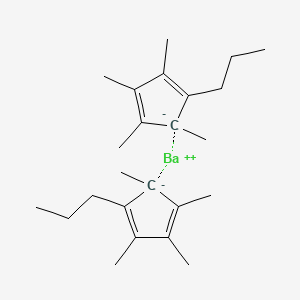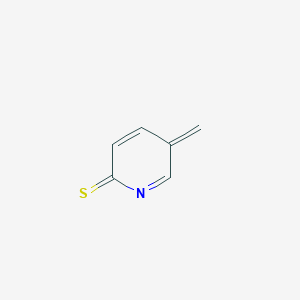
5-Methylidenepyridine-2-thione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Methylidenepyridine-2-thione is a heterocyclic organic compound that features a pyridine ring with a thione group at the 2-position and a methylidene group at the 5-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methylidenepyridine-2-thione can be achieved through several methods. One common approach involves the reaction of 2-chloropyridine with sodium methanethiolate, followed by the introduction of a methylidene group through a Wittig reaction. The reaction conditions typically require an inert atmosphere, such as nitrogen or argon, and the use of anhydrous solvents to prevent hydrolysis of the intermediates.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of catalysts, such as palladium or nickel, can enhance the reaction efficiency and selectivity. Additionally, the reaction parameters, such as temperature, pressure, and reactant concentrations, are optimized to scale up the production while maintaining the desired product quality.
化学反应分析
Types of Reactions
5-Methylidenepyridine-2-thione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding thiol using reducing agents such as lithium aluminum hydride.
Substitution: The methylidene group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the methylidene group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride; performed in anhydrous ether or tetrahydrofuran under reflux conditions.
Substitution: Amines or thiols; reactions are usually conducted in polar solvents like dimethylformamide or acetonitrile at elevated temperatures.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding thiol derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
科学研究应用
5-Methylidenepyridine-2-thione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique electronic and optical properties.
作用机制
The mechanism of action of 5-Methylidenepyridine-2-thione involves its interaction with various molecular targets. The thione group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. Additionally, the compound may interact with cellular membranes, altering their permeability and affecting cellular processes. The exact pathways and molecular targets are still under investigation, but these interactions contribute to its biological activity.
相似化合物的比较
Similar Compounds
2-Methyl-5-ethylpyridine: Another pyridine derivative with different substituents, used in the production of nicotinic acid and nicotinamide.
1-Oxopyridine-2-thione: A related compound with an oxo group instead of a methylidene group, known for its coordination chemistry with transition metals.
Uniqueness
5-Methylidenepyridine-2-thione is unique due to the presence of both a thione and a methylidene group, which confer distinct reactivity and potential applications. Its ability to undergo various chemical transformations and its biological activity make it a valuable compound for research and industrial applications.
属性
分子式 |
C6H5NS |
|---|---|
分子量 |
123.18 g/mol |
IUPAC 名称 |
5-methylidenepyridine-2-thione |
InChI |
InChI=1S/C6H5NS/c1-5-2-3-6(8)7-4-5/h2-4H,1H2 |
InChI 键 |
NPXRYFIUWHIWQT-UHFFFAOYSA-N |
规范 SMILES |
C=C1C=CC(=S)N=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


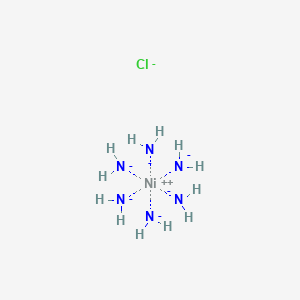


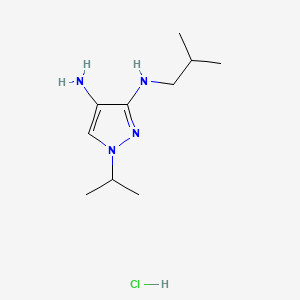


![21-Methyl-3,13,21-triazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1,3,5,7,9-pentaen-14-one;hydrochloride](/img/structure/B12350557.png)

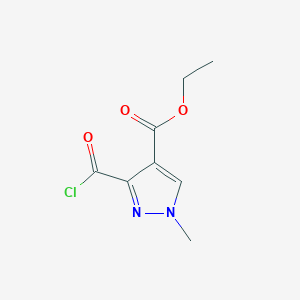
![1-[4-(Trifluoromethyl)phenyl]-piperazine,dihydrochloride](/img/structure/B12350569.png)

![3-amino-5-[2-(2-methoxyethylamino)-6-[4-(trifluoromethyl)phenyl]pyrimidin-4-yl]oxy-4aH-quinoxalin-2-one](/img/structure/B12350578.png)
